molecular formula C13H8IN3O2 B13973533 1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid

1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid

Cat. No.: B13973533
M. Wt: 365.13 g/mol
InChI Key: KOZPQUHSTAMLBW-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indazole core substituted with a carboxylic acid group and an iodine atom on the pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via coupling reactions, such as Suzuki or Stille coupling.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The iodine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium or copper, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain protein kinases, affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Iodo-2-pyridinyl)-4-methylpiperazine: This compound also contains an iodine-substituted pyridine ring but differs in its core structure and functional groups.

    3-(4-Iodo-2-pyridinyl)-1,2,4-thiadiazol-5-amine: This compound features a thiadiazole ring instead of an indazole ring, leading to different chemical and biological properties.

    Methanone, (4-iodo-2-pyridinyl)-1-piperidinyl-: This compound has a piperidine ring and a methanone group, making it distinct from the indazole-based structure.

Properties

Molecular Formula

C13H8IN3O2

Molecular Weight

365.13 g/mol

IUPAC Name

1-(4-iodopyridin-2-yl)indazole-3-carboxylic acid

InChI

InChI=1S/C13H8IN3O2/c14-8-5-6-15-11(7-8)17-10-4-2-1-3-9(10)12(16-17)13(18)19/h1-7H,(H,18,19)

InChI Key

KOZPQUHSTAMLBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C3=NC=CC(=C3)I)C(=O)O

Origin of Product

United States

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